molecular formula C12H11FN2O2S B2766681 Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate CAS No. 886498-64-2

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate

Cat. No. B2766681
CAS RN: 886498-64-2
M. Wt: 266.29
InChI Key: HUVMSWLNUJPOOI-UHFFFAOYSA-N
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Description

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that leads to the formation of peptidoglycan . This inhibitory action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it prevents the formation of peptidoglycan, a critical component of the bacterial cell wall . This disruption in the pathway leads to the weakening of the cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell lysis .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .

Result of Action

The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it has demonstrated antifungal potential against Candida glabrata and Candida albicans .

Future Directions

The synthesized 2-aminothiazole derivatives, including Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate, have shown moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase , suggesting potential future directions for research and development in this area.

properties

IUPAC Name

ethyl 2-(3-fluoroanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVMSWLNUJPOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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